3-氨基-3-甲基丁酸

描述

3-Amino-3-methylbutanoic acid is a compound of interest in the field of amino acid research. While the provided abstracts do not directly discuss 3-Amino-3-methylbutanoic acid, they do provide insights into closely related compounds and their synthesis, molecular structure, and chemical reactions. For instance, studies on 2,4-diamino-3-methylbutanoic acid , 3-alkyl-4-aminobutanoic acids , and (R)- and (S)-4-Amino-3-methylbutanoic acids contribute to the broader understanding of the synthesis and properties of amino acids with similar structures.

Synthesis Analysis

The synthesis of related amino acids has been achieved through various methods. For example, 2,4-diamino-3-methylbutanoic acid was identified in root nodules and involved comparative studies with synthesized isomeric diamino acids . A convenient synthesis of 3-alkyl-4-aminobutanoic acids was reported using Michael addition followed by catalytic hydrogenation and acid hydrolysis . A greener synthesis approach for (S)-3-aminobutanoic acid was developed using a chemoenzymatic process with an enzymatic resolution step, highlighting the importance of environmentally friendly methods . Additionally, the chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids involved enantioselective hydrolysis and conversion of ester groups to amines .

Molecular Structure Analysis

The molecular structure of amino acids similar to 3-Amino-3-methylbutanoic acid has been studied using various techniques. Vibrational spectra of zwitterionic 3-Aminobutanoic acid were examined, supported by density functional theory (DFT) calculations, revealing insights into the zwitterionic dimer structure and the importance of hydrogen bonding .

Chemical Reactions Analysis

Chemical reactions involving amino acids with structures related to 3-Amino-3-methylbutanoic acid have been explored. Cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives were studied, leading to the formation of various cyclic compounds . Diastereoselective alkylation of 3-Aminobutanoic acid in the 2-position was also reported, demonstrating the potential for creating a variety of substituted amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids similar to 3-Amino-3-methylbutanoic acid can be inferred from the studies on related compounds. The zwitterionic nature of these amino acids in solid phase and their behavior in a water solvent medium were particularly noted . The synthesis methods also imply that these amino acids can exist in various enantiomeric forms, which can significantly influence their physical and chemical properties .

科学研究应用

医药:药物合成与药代动力学

3-氨基-3-甲基丁酸: 在药物化合物的合成中得到应用,因为它在生物活性分子中的结构意义 。它的理化性质,如溶解度和氢键受体能力,使其成为药物设计中宝贵的构建单元。 该化合物的药代动力学特征表明其具有高胃肠道吸收和低皮肤渗透性,表明其可能在口服药物中使用 .

农业:植物生长和氮素同化

在农业中,3-氨基-3-甲基丁酸可能在促进植物生长和氮素同化中发挥作用。 像这样的氨基酸可以帮助植物更好地利用氮,从而改善根系发育和抗逆性 。这种应用在可持续农业和肥料的有效利用方面尤为重要。

工业流程:化学合成

3-氨基-3-甲基丁酸的工业应用包括作为化学合成过程中的中间体。 将其整合到更大的分子中对于生产各种工业化学品和材料至关重要 。该化合物在不同条件下的反应性和稳定性是其工业用途的关键因素。

环境科学:生物降解和生态毒理学

在环境科学中,对3-氨基-3-甲基丁酸的研究包括研究其生物降解途径和潜在的生态毒理学效应。 了解该化合物如何与环境系统相互作用对于评估其影响和确保生态安全至关重要 .

食品技术:风味增强

3-氨基-3-甲基丁酸:与支链氨基酸有关,这些氨基酸是食品技术中风味化合物的先驱。 其衍生物可以为发酵和热处理食品中的麦芽味和巧克力味做出贡献 。调节此类氨基酸的水平可以控制风味特征,这在食品产品开发中至关重要。

材料科学:聚合物和树脂生产

在材料科学中,3-氨基-3-甲基丁酸可用于聚合物和树脂的生产。 其官能团允许交联和材料性能的改变,这有利于创建具有所需特性的专用材料 .

生物化学研究:酶模拟和代谢研究

生物化学研究利用3-氨基-3-甲基丁酸来研究酶模拟和代谢途径。 它的结构可以用来模拟生化反应的过渡态,帮助理解酶机制和开发酶抑制剂 .

分析化学:色谱法和光谱法

在分析方面,3-氨基-3-甲基丁酸作为标准或参考化合物在色谱法和光谱法中意义重大。 它明确的特性使分析技术中的准确校准和方法开发成为可能 .

作用机制

Target of Action

3-Amino-3-methylbutanoic acid, also known as D-penicillamine, is a pharmaceutical of the chelator class . It primarily targets copper ions in the body, binding to them and facilitating their removal, particularly in patients with Wilson’s disease . It also targets macrophages, interleukin-1 (IL-1), and T-lymphocytes, playing a role in immunosuppression to treat rheumatoid arthritis .

Mode of Action

The compound interacts with its targets through chelation and immunosuppression. In Wilson’s disease, it binds copper, allowing it to be eliminated in the urine . In rheumatoid arthritis, it inhibits macrophages, decreases IL-1, reduces the number of T-lymphocytes, and prevents collagen cross-linkage .

Biochemical Pathways

The compound affects several biochemical pathways. In Wilson’s disease, it disrupts copper metabolism, reducing excess copper levels . In rheumatoid arthritis, it influences immune response pathways, leading to a decrease in inflammation and joint damage .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w value, is 0.88 , suggesting it may have good permeability across biological membranes

Result of Action

The action of 3-Amino-3-methylbutanoic acid results in the reduction of symptoms in Wilson’s disease and rheumatoid arthritis. By chelating copper, it helps to reduce the toxic accumulation of copper in the body . In rheumatoid arthritis, it helps to reduce inflammation and slow the progression of the disease .

Action Environment

The action of 3-Amino-3-methylbutanoic acid can be influenced by various environmental factors. For instance, its solubility in water is high , which could influence its distribution in the body Additionally, factors such as pH and the presence of other substances in the body could potentially affect its stability and efficacy.

属性

IUPAC Name |

3-amino-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2,6)3-4(7)8/h3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQAIWOMJQWGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375421 | |

| Record name | 3-amino-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

625-05-8 | |

| Record name | 3-amino-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-3-METHYLBUTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

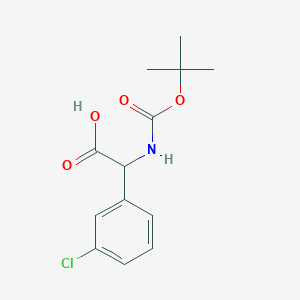

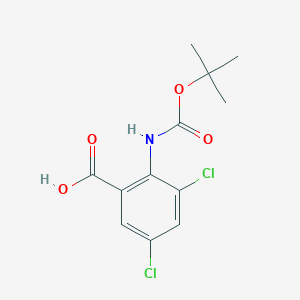

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)

![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)